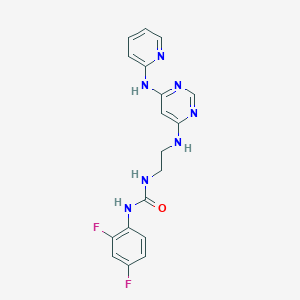![molecular formula C23H22N2O3S B2490040 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide CAS No. 941944-72-5](/img/structure/B2490040.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of naphthalene derivatives often involves metal-catalyzed reactions or Lewis acid-catalyzed transformations. Various strategies such as cycloadditions, carboannulations, and cross-dehydrogenative coupling reactions are developed for constructing naphthalene derivatives, highlighting the medicinal and industrial importance of these compounds (Maheshwari & Hussain, 2023).
Molecular Structure Analysis
The molecular structure of naphthalene diimides (NDIs), closely related to naphthalene sulfonamides, has been systematically studied for their solubility, self-assembly, and electronic properties, indicating specific trends in properties as related to the molecular structure. Such studies provide insights into the molecular basis of the compound's characteristics, including solubility and electronic properties (Chlebosz et al., 2023).
Chemical Reactions and Properties
Naphthalene derivatives, including sulfonamides, are versatile in organic synthesis and have been used in various chemical reactions. They have been instrumental in the synthesis of bioactive quinoxaline-containing sulfonamides, showcasing broad-spectrum applications in medicine and pharmacology (Irfan et al., 2021).
Physical Properties Analysis
The physical properties of naphthalene derivatives can be inferred from studies on naphthalene diimides, where solubility, crystal morphology, and thermal properties were extensively analyzed. These properties are crucial for applications in organic electronics, photovoltaics, and sensors (Chlebosz et al., 2023).
Chemical Properties Analysis
The chemical properties of naphthalene sulfonamides have been explored through their extensive use in medicinal chemistry. Sulfonamides are known for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. This broad spectrum of activity underlines the chemical versatility and potential therapeutic applications of naphthalene sulfonamide derivatives (Carta, Scozzafava, & Supuran, 2012).
Scientific Research Applications
Synthetic Chemistry Applications
A significant portion of the research on N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide and related compounds focuses on their synthesis and chemical properties. For example, studies on the synthesis of 1H-Cyclopropa[b]naphthalenes through the interception of o-quinodimethanes with various derivatives, including those with cyclopropanecarbonyl groups, highlight the compound's role in facilitating complex synthetic pathways (Müller & Rodriguez, 1985). Additionally, research into the synthesis and characterization of new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one demonstrates the compound's utility in the development of novel dyes and pigments (Rufchahi & Gilani, 2012).
Biological Activity
Research on derivatives of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide has shown promising biological activities. Specifically, studies on arylsulfonylaminomethyl-3-(1-phenyl-5-isopropyl)pyrazoles have revealed potent neuropathic pain-alleviating effects in vivo, indicating the potential therapeutic applications of these compounds (Hong, Choo, & Nam, 2017). Another study on piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones highlighted high binding affinities for the 5-HT6 receptor, suggesting their utility in developing treatments for disorders related to this receptor (Park et al., 2011).
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(17-7-8-17)25-13-3-6-19-14-20(10-12-22(19)25)24-29(27,28)21-11-9-16-4-1-2-5-18(16)15-21/h1-2,4-5,9-12,14-15,17,24H,3,6-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVDSZABTPZWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide](/img/structure/B2489957.png)
![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489962.png)
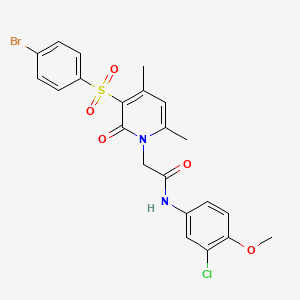
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)
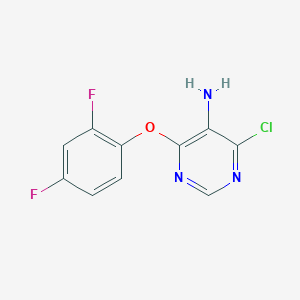
![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)
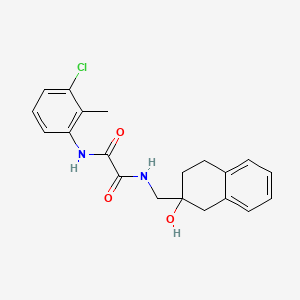
![1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2489972.png)

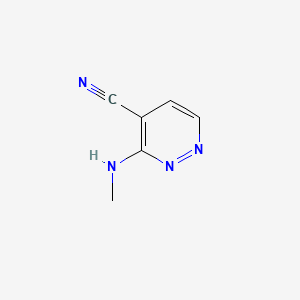
![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)

